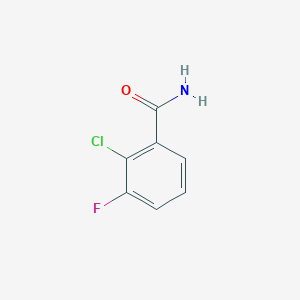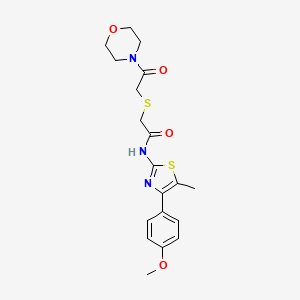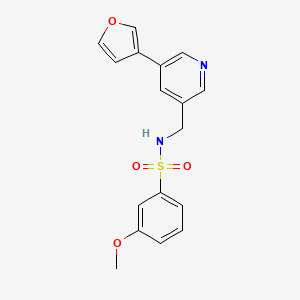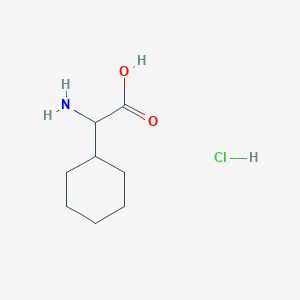![molecular formula C12H19ClN2O3 B2513872 4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one CAS No. 2411230-13-0](/img/structure/B2513872.png)
4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one, commonly known as CPPO, is a chemical compound that has attracted the attention of many researchers in the field of medicinal chemistry. CPPO belongs to the class of oxazolidinone compounds and has been found to possess a wide range of biological activities.
作用机制
The mechanism of action of CPPO is not fully understood. However, it has been suggested that CPPO exerts its biological activities by inhibiting the synthesis of bacterial and fungal proteins. CPPO has been shown to bind to the 50S ribosomal subunit of bacteria and inhibit the formation of the initiation complex, thereby preventing the synthesis of bacterial proteins. CPPO has also been found to inhibit the fungal protein synthesis by binding to the 60S ribosomal subunit.
Biochemical and Physiological Effects
CPPO has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, thereby preventing infections. CPPO has also been found to possess anticancer activity by inducing apoptosis in cancer cells. Furthermore, CPPO has been found to have anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
CPPO has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. Furthermore, CPPO has been found to be stable under a wide range of conditions, making it suitable for use in various assays. However, CPPO also has some limitations for lab experiments. It is toxic to some cell lines at high concentrations, and it may interfere with the activity of some enzymes.
未来方向
CPPO has shown great potential for the development of new therapeutics. Future research should focus on the optimization of CPPO's biological activities and the development of new analogs with improved activity and selectivity. Furthermore, the mechanism of action of CPPO should be further elucidated to better understand its biological activities. CPPO should also be evaluated for its potential in the treatment of other diseases, such as viral infections and inflammatory diseases.
合成方法
The synthesis of CPPO involves the reaction of 2-chloropropionyl chloride with piperidine to form 1-(2-chloropropanoyl)piperidine. This intermediate is then reacted with 4-methyl-1,3-oxazolidin-2-one to form CPPO. The reaction can be carried out in the presence of a suitable base and solvent, and the product can be purified by recrystallization or column chromatography.
科学研究应用
CPPO has been extensively studied for its potential therapeutic applications. It has been found to possess antibacterial, antifungal, antiviral, and anticancer activities. CPPO has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). It has also been found to be effective against fungal infections such as Candida albicans and Aspergillus fumigatus. CPPO has been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Furthermore, CPPO has been found to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
属性
IUPAC Name |
4-[1-(2-chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O3/c1-8(13)10(16)15-5-3-4-9(6-15)12(2)7-18-11(17)14-12/h8-9H,3-7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDIODZOPPRASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C2(COC(=O)N2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-Benzylpyrrolidin-3-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2513789.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2513790.png)
![2,5-dimethyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)furan-3-carboxamide](/img/structure/B2513792.png)
![1-Benzyl-3-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2513794.png)

![N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2513799.png)



![6-chloro-N-[1-(oxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2513804.png)

![2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2513808.png)

![(4-Fluorophenyl)-[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methanone](/img/structure/B2513810.png)